3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is an organophosphorus compound that features a phospholane ring. This compound is notable for its unique structure, which includes both alkyl and alkoxy substituents, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the following steps:
Formation of the Phospholane Ring: The phospholane ring can be synthesized through a cyclization reaction involving a suitable phosphorus precursor and a diol.
Introduction of the Octyloxy Group: The octyloxy group is introduced via an etherification reaction, where an alcohol (octanol) reacts with a suitable leaving group on the phospholane ring.
Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions (temperature, pressure, and solvent) are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
Oxidation: Phosphine oxides and other oxidized derivatives.
Reduction: Reduced phospholane derivatives.
Substitution: Substituted phospholane compounds with different functional groups.
Scientific Research Applications
3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-1-[(hexyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
- 3,4-Dimethyl-1-[(decyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
Uniqueness
3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is unique due to its specific octyloxy substituent, which imparts distinct physical and chemical properties. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in surfactants and lubricants.
Properties
CAS No. |
61213-71-6 |
---|---|
Molecular Formula |
C15H29O2P |
Molecular Weight |
272.36 g/mol |
IUPAC Name |
3,4-dimethyl-1-(octoxymethyl)-2,5-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C15H29O2P/c1-4-5-6-7-8-9-10-17-13-18(16)11-14(2)15(3)12-18/h4-13H2,1-3H3 |
InChI Key |
AXOVWCQFILIPNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCP1(=O)CC(=C(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.